Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate
Description
Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate is a fluorinated benzoate ester featuring an amino group at the 2-position and a 2,2,2-trifluoroethoxy substituent at the 3-position of the aromatic ring. The trifluoroethoxy group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated ethers, making this compound of interest in pharmaceutical and agrochemical research. Its synthesis typically involves nitro reduction or nucleophilic substitution to introduce the trifluoroethoxy moiety, as seen in related compounds .
Properties
IUPAC Name |
methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-9(15)6-3-2-4-7(8(6)14)17-5-10(11,12)13/h2-4H,5,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXVHDZVNUINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-hydroxybenzoic acid as the starting material.
Trifluoroethoxylation: The hydroxyl group is substituted with a trifluoroethoxy group using trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Methylation: The carboxylic acid group is then methylated using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoroethoxylation and methylation steps.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoroethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different functional groups replacing the trifluoroethoxy group.
Scientific Research Applications
Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoroethoxy groups with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate exerts its effects depends on its specific application. For example, in drug design, the trifluoroethoxy group may enhance the compound's ability to bind to molecular targets, such as enzymes or receptors, thereby influencing biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Receptors: It may interact with receptors to modulate biological responses.
Comparison with Similar Compounds
Substituent Position Isomers
Methyl 4-Amino-3-(2,2,2-trifluoroethoxy)benzoate (4s12)
Fluoroalkoxy Variants
Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate
- Structure : Difluoroethoxy group (OCH2CF2H) instead of trifluoroethoxy.
- Properties : Molecular weight 231.20 (vs. ~263 for trifluoroethoxy analog), lower fluorine content.
- Impact : Reduced lipophilicity (lower XLogP3) and altered metabolic stability due to decreased electron-withdrawing effects .
Methyl 2-amino-3-(trifluoromethyl)benzoate
Pharmaceutical Derivatives with Trifluoroethoxy Groups
Lansoprazole and Related Compounds
- Structure : Benzimidazole-pyridine core with 2,2,2-trifluoroethoxy at the 4-position of pyridine.
- Role : The trifluoroethoxy group enhances stability and target binding in proton pump inhibitors .
- Comparison : While structurally distinct from the target benzoate, shared trifluoroethoxy functionality highlights its utility in improving pharmacokinetic profiles.
Physicochemical Data
Stability and Degradation
- Ester Hydrolysis: The electron-withdrawing trifluoroethoxy group may slow ester hydrolysis compared to non-fluorinated analogs, enhancing shelf-life.
- Photostability : Fluorinated ethers generally exhibit greater stability under UV exposure, critical for agrochemical formulations .
Biological Activity
Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses the molecular formula . The trifluoroethoxy group significantly enhances the compound's lipophilicity, influencing its interaction with biological targets and potentially improving its pharmacological profile.
The biological activity of this compound is largely attributed to the following mechanisms:
- Interaction with Membrane Proteins : The lipophilic nature of the trifluoroethoxy group allows the compound to penetrate biological membranes effectively, facilitating interactions with membrane-bound proteins and enzymes.
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, impacting various metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar trifluoroethoxy groups have demonstrated significant cytotoxic effects against cancer cell lines:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for several derivatives were reported as follows:
These results suggest that modifications to the chemical structure can enhance anticancer activity.
Antidiabetic Activity
In vivo studies using genetically modified models have shown that compounds derived from this compound exhibit promising antidiabetic properties. Specifically, certain derivatives were able to lower glucose levels significantly in diabetic models .
Synthesis and Evaluation
-
Synthesis : this compound can be synthesized through several chemical reactions involving starting materials like benzoic acid derivatives and trifluoroethanol.
Reaction Type Reagents Conditions Esterification Benzoic acid + Trifluoroethanol Reflux in methanol Reduction Lithium aluminum hydride (LiAlH4) Anhydrous conditions Substitution Sodium methoxide (NaOMe) Nucleophilic substitution -
Biological Assessment : The biological assessment typically involves various assays to determine cytotoxicity and enzyme inhibition:
- MTT Assay : Used to evaluate cell viability.
- TUNEL Assay : Assesses apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
